2-(4-(Dimethylamino)phenyl)-3-methylbutanoic acid
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Overview
Description
2-(4-(Dimethylamino)phenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-3-methylbutanoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable alkylating agent to introduce the butanoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)phenylacetic acid
- 4-(Dimethylamino)phenylpropanoic acid
Uniqueness
2-(4-(Dimethylamino)phenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a butanoic acid chain and a dimethylamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)12(13(15)16)10-5-7-11(8-6-10)14(3)4/h5-9,12H,1-4H3,(H,15,16) |
InChI Key |
TYFQKSXPSSOTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
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